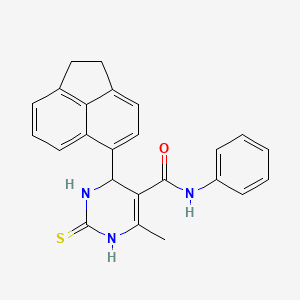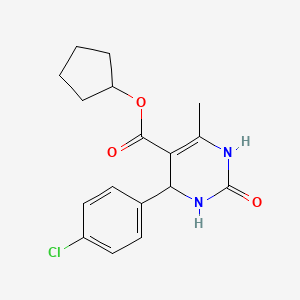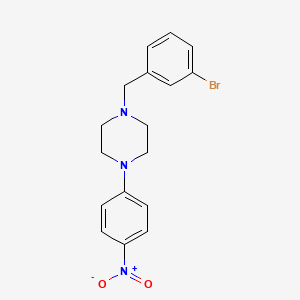![molecular formula C21H25N3O6S B5082412 dimethyl 5-({[3-amino-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate](/img/structure/B5082412.png)
dimethyl 5-({[3-amino-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-({[3-amino-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate, also known as DASPMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a sulfonamide derivative of isophthalic acid and has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
Dimethyl 5-({[3-amino-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate binds to the extracellular domain of the voltage-gated sodium channel and stabilizes the channel in an open state. This results in an increase in sodium influx, leading to depolarization of the membrane and the generation of an action potential. This compound has been found to be selective for certain subtypes of sodium channels, making it a useful tool for studying channel function.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the excitability of neurons, leading to an increase in action potential firing. This compound has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory disorders. Additionally, this compound has been found to have analgesic effects, making it a potential treatment for pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using dimethyl 5-({[3-amino-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate in lab experiments is its selectivity for certain subtypes of sodium channels. This makes it a useful tool for studying the function of these channels in neurons. Additionally, this compound has been found to be stable in solution, making it easy to work with in lab experiments. However, one limitation of using this compound is its potential toxicity. It has been found to be toxic to some cell types at high concentrations, making it important to use caution when working with the compound.
Orientations Futures
There are many potential future directions for research on dimethyl 5-({[3-amino-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate. One area of interest is the development of this compound analogs with improved selectivity and reduced toxicity. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory disorders. Future research could focus on the development of this compound-based therapies for these disorders. Finally, this compound has been found to have analgesic effects, making it a potential treatment for pain. Future research could focus on the development of this compound-based pain therapies.
Méthodes De Synthèse
The synthesis of dimethyl 5-({[3-amino-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate involves the reaction of 5-bromo-2-nitrobenzoic acid with piperidine, followed by the reduction of the nitro group with tin and hydrochloric acid. The resulting amine is then reacted with 3-aminobenzenesulfonamide and dimethyl isophthalate to yield this compound. The synthesis method has been optimized to yield high purity this compound with good yields.
Applications De Recherche Scientifique
Dimethyl 5-({[3-amino-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool for studying the function of voltage-gated sodium channels in neurons. This compound binds to the extracellular domain of the sodium channel and stabilizes the channel in an open state, allowing for the measurement of channel activity. This has important implications for the study of pain and epilepsy, as well as other neurological disorders.
Propriétés
IUPAC Name |
dimethyl 5-[(3-amino-4-piperidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-29-20(25)14-10-15(21(26)30-2)12-16(11-14)23-31(27,28)17-6-7-19(18(22)13-17)24-8-4-3-5-9-24/h6-7,10-13,23H,3-5,8-9,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFHDSNUVGSWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCCCC3)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5082331.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5082342.png)
![ethyl 3-bromo-4-[(4-chlorophenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5082347.png)
![(2R*,6S*)-4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5082353.png)

![3-ethyl-5-[(4-propoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5082370.png)


![8-[2-(2-isopropylphenoxy)ethoxy]quinoline](/img/structure/B5082407.png)
![1-(2-butyl-1H-imidazol-4-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5082417.png)
![N-[5-(1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5082419.png)
![1-[5-(4-ethylphenoxy)pentyl]piperidine](/img/structure/B5082426.png)
![N-(3'-chloro-3-biphenylyl)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5082435.png)
